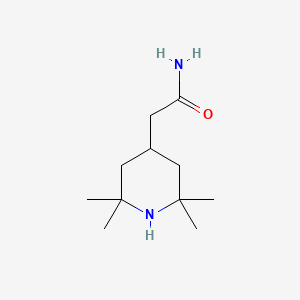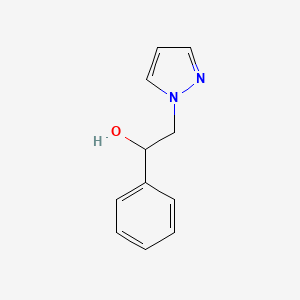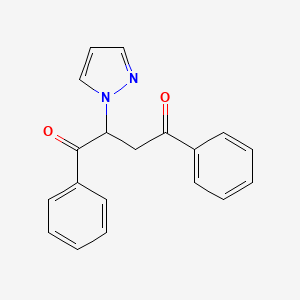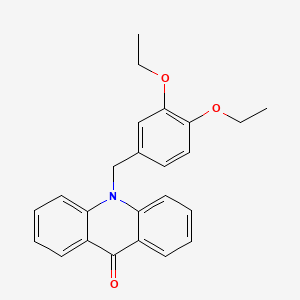
2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
描述
2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, also known as TMAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in water and other polar solvents. TMAA has been extensively studied for its ability to act as a radical scavenger and its potential as an antioxidant. In
作用机制
2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide acts as a radical scavenger by donating a hydrogen atom to a free radical, which neutralizes the radical and prevents it from causing damage to cells. This compound also acts as an antioxidant by inhibiting the oxidation of lipids and proteins, which can lead to cell damage. The mechanism of action of this compound as a stabilizer for polymers and a corrosion inhibitor for metals is not well understood.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and is generally considered safe for use in various applications. In vitro studies have shown that this compound can protect cells from oxidative damage and reduce inflammation. This compound has also been found to have a protective effect on the liver and kidneys in animal studies.
实验室实验的优点和局限性
2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a relatively stable compound that is easy to synthesize and purify. It has a low toxicity profile and is generally considered safe for use in lab experiments. However, this compound is a relatively new compound, and its potential applications and limitations are still being explored.
未来方向
There are several potential future directions for research on 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. One area of interest is the use of this compound as a radioprotective agent. This compound has been found to protect cells from radiation-induced damage, and further studies could explore its potential use in cancer treatment. Another area of interest is the use of this compound as a stabilizer for polymers. Further studies could explore the mechanism of action of this compound as a stabilizer and its potential use in the plastics industry. Additionally, further studies could explore the potential use of this compound as a corrosion inhibitor for metals and its applications in the oil and gas industry.
科学研究应用
2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has been extensively studied for its potential applications in various fields. It has been found to act as a radical scavenger and an antioxidant, which makes it a potential candidate for use in the food and cosmetic industry. This compound has also been studied for its potential use as a stabilizer for polymers and as a corrosion inhibitor for metals. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases and as a radioprotective agent.
属性
IUPAC Name |
2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10(2)6-8(5-9(12)14)7-11(3,4)13-10/h8,13H,5-7H2,1-4H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRHYBDCPQLRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoic acid](/img/structure/B4299353.png)
![3-(4-ethoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B4299361.png)
![octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate](/img/structure/B4299366.png)




![2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione](/img/structure/B4299391.png)

![7-ethyl-8-[(2-hydroxy-2-phenylethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4299409.png)

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B4299424.png)
![3-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4299445.png)
![benzyl 4-{[(4-tert-butylphenyl)sulfonyl]oxy}benzoate](/img/structure/B4299450.png)